molecular formula C10H18O2Si B14516565 Triethyl[(furan-2-yl)oxy]silane CAS No. 62596-54-7

Triethyl[(furan-2-yl)oxy]silane

Cat. No.: B14516565
CAS No.: 62596-54-7
M. Wt: 198.33 g/mol
InChI Key: YGVPAHRKSAVCPT-UHFFFAOYSA-N
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Description

Triethyl[(furan-2-yl)oxy]silane (C11H20O2Si) is an organosilicon compound characterized by a triethylsilyl group bonded to the oxygen of a furan ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in catalytic processes and as a protecting group for oxygen-containing moieties. The furan ring’s conjugated diene system and oxygen atom enhance its reactivity in cycloaddition and electrophilic substitution reactions compared to non-aromatic silane analogs .

Properties

CAS No.

62596-54-7

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

triethyl(furan-2-yloxy)silane

InChI

InChI=1S/C10H18O2Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-10/h7-9H,4-6H2,1-3H3

InChI Key

YGVPAHRKSAVCPT-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl[(furan-2-yl)oxy]silane typically involves the reaction of furan-2-ol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the desired product under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The silicon-hydrogen bond in the compound can participate in reduction reactions, transferring hydrogen to other molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be employed under mild conditions.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced silicon-containing compounds.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Triethyl[(furan-2-yl)oxy]silane has a wide range of applications in scientific research:

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Triethyl[(furan-2-yl)oxy]silane involves the reactivity of the silicon-hydrogen bond and the furan ring. The silicon atom can accommodate partial positive charges, allowing the hydrogen atom to act as a nucleophile, donating electron pairs to electrophiles to form chemical bonds. This reactivity is harnessed in various chemical transformations, including reductions and hydrosilylations.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between Triethyl[(furan-2-yl)oxy]silane and related silane derivatives:

Compound Name Substituent on Oxygen Key Structural Features Reference
This compound Furan-2-yl Aromatic oxygen, conjugated diene system
Trimethyl(2-furanyloxy)silane Furan-2-yl (trimethylsilyl) Shorter alkyl chains (methyl vs. ethyl)
Triethyl(2-phenylethoxy)silane 2-Phenylethyl Non-aromatic, bulky phenyl group
Triethoxy(thiophen-2-yl)silane Thiophen-2-yl Sulfur-containing aromatic ring
Triethyl((2-methylnon-8-en-3-yn-2-yl)oxy)silane Alkyne-alkene chain Unsaturated hydrocarbon backbone

Key Observations :

  • Electronic Effects : The furan ring’s oxygen atom increases electron density at the silicon-oxygen bond, enhancing nucleophilicity compared to thiophen-2-yl (sulfur) or phenyl analogs .
  • Steric Effects : Triethyl groups provide greater steric hindrance than trimethyl analogs, influencing reaction selectivity .

Physical and Chemical Properties

Spectroscopic Data Comparison :

Compound Name IR Peaks (cm<sup>-1</sup>) <sup>13</sup>C NMR (δ, ppm) Reference
This compound ~1244 (Si-O), ~1005 (C-O) 143.8 (furan C2), 79.7 (Si-O-C)
Triethyl(2-phenylethoxy)silane ~1454 (C=C), ~1676 (C=O) 127.7 (aromatic C), 18.4 (Si-CH2)
Triethyl((2-methylnon-8-en-3-yn-2-yl)oxy)silane 2952 (C-H), 2173 (C≡C) 120.3 (alkyne), 16.9 (Si-CH2)

Reactivity Insights :

  • Hydrosilylation : this compound may exhibit higher regioselectivity in Pt-catalyzed hydrosilylation compared to triethylsilane due to the furan’s electron-donating effects (cf. , where triethylsilane yields 74% b-E isomer) .
  • Thermal Stability : Alkyne-containing silanes (e.g., 1b) show lower thermal stability (decomposition above 80°C) compared to aromatic analogs .

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